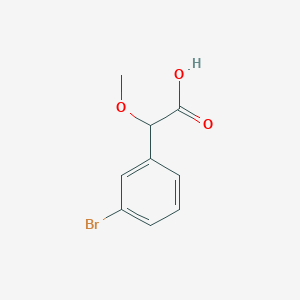

(3-Bromo-phenyl)-methoxy-acetic acid

Description

The compound (3-Bromo-phenyl)-methoxy-acetic acid (systematic name: 2-(3-Bromo-4-methoxyphenyl)acetic acid) is a brominated aromatic carboxylic acid with a molecular formula C₉H₉BrO₃ (Mr = 245.06) . It is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding 84% under optimized conditions . The crystal structure (monoclinic, P2₁/c) reveals a phenyl ring substituted with bromine (C3), methoxy (C4), and acetic acid (C2) groups. Key structural features include:

- Methoxy group coplanarity: The methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°) .

- Acetic acid orientation: The acetic acid substituent is tilted at 78.15° relative to the phenyl ring, creating steric and electronic effects .

- Electronic effects: The C–C–C angles at substituents (Br: 121.5°, OMe: 118.2°, acetic acid: 118.4°) reflect electron-withdrawing (Br) and donating (OMe, acetic acid) properties .

- Hydrogen bonding: Molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds (motif R₂²(8)), influencing crystal packing .

This compound is a key intermediate in synthesizing natural products like Combretastatin A-4 (antimitotic agent) and Vancomycin-type systems .

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-methoxyacetic acid |

InChI |

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) |

InChI Key |

DTQRHOZKLRIWAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS: N/A)

- Structural difference : Bromine at C2 and methoxy at C5 (vs. C3 and C4 in the parent compound) .

- Synthesis : Bromination of 3-methoxyphenylacetic acid in CHCl₃ .

2-(5-Bromo-2-methoxyphenyl)acetic acid (Hypothetical)

- Hypothesized properties : Bromine at C5 and methoxy at C2 would invert electronic effects, possibly reducing hydrogen-bonding efficiency due to decreased dipole alignment.

Functional Group Variations

3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid (CAS: N/A)

- Structural difference : Acrylic acid (CH₂=CHCOOH) replaces acetic acid, introducing a conjugated double bond .

- Impact: Enhanced reactivity in cycloaddition reactions (e.g., Diels-Alder). Potential as a Michael acceptor in nucleophilic additions. Reduced hydrogen-bonding capacity due to planar geometry.

(3-Bromo-phenylsulfanyl)-acetic acid (CAS: 3996-39-2)

- Structural difference : Sulfur replaces oxygen in the methoxy group (S instead of O) .

- Impact: Lower electronegativity of sulfur reduces electron-donating effects. Thioether group increases lipophilicity, altering solubility (logP: estimated +0.5 vs. parent compound). Potential for disulfide bond formation in redox environments.

Derivatives with Additional Substituents

3-[(4-Acetyloxy-5-bromo-3-methoxy)phenyl]-2-propenoic acid (CAS: N/A)

- Structural difference : Acetyloxy group at C4 and bromine at C5 .

- Impact: Increased steric bulk reduces ring coplanarity. Acetyl group enhances metabolic stability but may require hydrolysis for bioactivity. Conjugated double bond (propenoic acid) enables photochemical reactions.

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid methyl ester (CAS: 1396967-45-5)

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.